molecular formula C18H16ClNO B12591270 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-94-0

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline

Katalognummer: B12591270
CAS-Nummer: 648896-94-0
Molekulargewicht: 297.8 g/mol
InChI-Schlüssel: BKPORMWPERZITO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline is a quinoline derivative with the molecular formula C18H16ClNO.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of quinoline derivatives and phenylboronic acids in the presence of a palladium catalyst, following the Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, phenyl ring, and isopropoxy group makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

648896-94-0

Molekularformel

C18H16ClNO

Molekulargewicht

297.8 g/mol

IUPAC-Name

5-chloro-7-phenyl-8-propan-2-yloxyquinoline

InChI

InChI=1S/C18H16ClNO/c1-12(2)21-18-15(13-7-4-3-5-8-13)11-16(19)14-9-6-10-20-17(14)18/h3-12H,1-2H3

InChI-Schlüssel

BKPORMWPERZITO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3)Cl)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.